molecular formula C17H17Cl2NO B14410219 2-(2-Chlorophenyl)-N-[2-(4-chlorophenyl)propan-2-yl]acetamide CAS No. 80487-99-6

2-(2-Chlorophenyl)-N-[2-(4-chlorophenyl)propan-2-yl]acetamide

Cat. No.: B14410219
CAS No.: 80487-99-6
M. Wt: 322.2 g/mol
InChI Key: CHOHCXKJJPJNGG-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-N-[2-(4-chlorophenyl)propan-2-yl]acetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of two chlorophenyl groups attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-N-[2-(4-chlorophenyl)propan-2-yl]acetamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-chlorophenylacetone in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-N-[2-(4-chlorophenyl)propan-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl groups can undergo substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(2-Chlorophenyl)-N-[2-(4-chlorophenyl)propan-2-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-N-[2-(4-chlorophenyl)propan-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Properties

CAS No.

80487-99-6

Molecular Formula

C17H17Cl2NO

Molecular Weight

322.2 g/mol

IUPAC Name

2-(2-chlorophenyl)-N-[2-(4-chlorophenyl)propan-2-yl]acetamide

InChI

InChI=1S/C17H17Cl2NO/c1-17(2,13-7-9-14(18)10-8-13)20-16(21)11-12-5-3-4-6-15(12)19/h3-10H,11H2,1-2H3,(H,20,21)

InChI Key

CHOHCXKJJPJNGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)Cl)NC(=O)CC2=CC=CC=C2Cl

Origin of Product

United States

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